N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a sulfonyl group, and multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O4S/c19-14-9-12(4-5-15(14)21)22-16(25)10-24-18(26)7-6-17(23-24)29(27,28)13-3-1-2-11(20)8-13/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCKTIAGGBGWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetamide group.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be compared with similar compounds such as:
N-(3,4-Difluorophenyl)-3-boronobenzamide: This compound shares a similar halogenated aromatic structure but differs in its functional groups and overall reactivity.
4-(4-amino-3-fluorophenyl)morpholin-3-one: This compound has a different core structure but also features fluorine substitution, making it a point of comparison for studying halogen effects.
The uniqueness of this compound lies in its specific combination of functional groups and halogen substitutions, which confer distinct chemical and biological properties.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C15H13ClF2N3O3S
- Molecular Weight: 377.79 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a chloro-fluoro-substituted phenyl group, a sulfonamide moiety, and a dihydropyridazine ring. These structural elements are crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. The presence of the sulfonamide group suggests potential activity against carbonic anhydrase enzymes, which are involved in numerous physiological processes, including acid-base balance and fluid secretion.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity: Preliminary tests show effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties: The compound has shown cytotoxic effects on various cancer cell lines in laboratory settings, warranting further investigation into its mechanism of action and therapeutic potential.
Case Studies
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Antimicrobial Efficacy:
- A study conducted on the compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate activity compared to standard antibiotics.
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Cytotoxicity Testing:
- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects that merit further exploration in vivo.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
